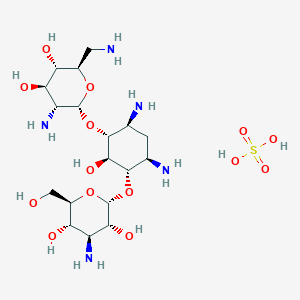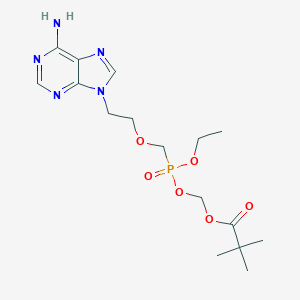
N-(1,3,4-thiadiazol-2-yl)acétamide
Vue d'ensemble
Description
“N-(1,3,4-Thiadiazol-2-yl)acetamide” is a compound that can be used as a reference standard for pharmaceutical testing . It is related to Acetazolamide, a potent carbonic anhydrase inhibitor .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular formula of “n-(1,3,4-Thiadiazol-2-yl)acetamide” is C4H5N3OS . The structural formula can be found in the reference .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
“N-(1,3,4-Thiadiazol-2-yl)acetamide” is a white to faintly yellowish white crystalline, odorless powder, weakly acidic, very slightly soluble in water and slightly soluble in alcohol .Applications De Recherche Scientifique
Agents antimicrobiens
Des composés dérivés du 1,3,4-thiadiazole ont été synthétisés et évalués pour leurs propriétés antimicrobiennes puissantes. Ces dérivés ont montré une activité significative contre diverses souches bactériennes telles qu'E. coli et B. mycoides, ainsi que contre le champignon C. albicans. La structure du N-(1,3,4-thiadiazol-2-yl)acétamide permet la synthèse de nouveaux dérivés qui peuvent être testés pour leur efficacité à inhiber la croissance microbienne, ce qui est crucial dans le développement de nouveaux antibiotiques .
Effets antinociceptifs
La recherche a indiqué que les dérivés du 1,3,4-thiadiazole présentent des effets antinociceptifs, qui sont bénéfiques dans la gestion de la douleur. Ces composés ont été testés contre des stimuli mécaniques, thermiques et chimiques pour évaluer leur efficacité à réduire la douleur. Les dérivés du this compound pourraient potentiellement être développés en nouveaux analgésiques, offrant une alternative aux analgésiques traditionnels avec moins d'effets secondaires .
Activité insecticide
La modification structurelle des composés thiadiazoliques a conduit à l'exploration de leur utilisation comme insecticides. En remplaçant certains groupes fonctionnels au sein de la molécule, les chercheurs ont pu améliorer l'activité biologique et élargir le spectre des ravageurs que ces composés peuvent cibler. Cela fait du this compound un précieux précurseur dans la synthèse de nouveaux agents insecticides .
Propriétés antitumorales
Les dérivés du 1,3,4-thiadiazole ont été associés à des activités antitumorales. La capacité de ces composés à inhiber la croissance des cellules cancéreuses fait d'eux un sujet d'intérêt dans la recherche oncologique. Le this compound pourrait servir de point de départ pour le développement de nouveaux médicaments anticancéreux, contribuant à la lutte contre diverses formes de cancer .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du 1,3,4-thiadiazole font d'eux des candidats pour le traitement des maladies inflammatoires. En modulant la réponse inflammatoire de l'organisme, ces composés peuvent aider à gérer des affections telles que l'arthrite et d'autres troubles inflammatoires chroniques .
Potentiel analgésique
Au-delà de leurs effets antinociceptifs, les dérivés du 1,3,4-thiadiazole montrent également des promesses en tant qu'analgésiques. Leur potentiel à soulager la douleur sans les risques de dépendance associés aux opiacés les positionne comme un domaine de recherche important dans le développement d'options de gestion de la douleur plus sûres .
Applications antifongiques et antibactériennes
Les activités antifongiques et antibactériennes à large spectre des dérivés du 1,3,4-thiadiazole sont significatives dans le contexte de la résistance croissante aux médicaments antimicrobiens existants. De nouveaux dérivés synthétisés à partir du this compound pourraient conduire à la découverte de traitements plus efficaces contre les souches résistantes de champignons et de bactéries .
Intermédiaires pharmaceutiques
La structure chimique du this compound lui permet d'agir comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Sa polyvalence dans les réactions chimiques en fait un atout précieux en chimie médicinale, où il peut être utilisé pour créer une large gamme d'agents thérapeutiques .
Mécanisme D'action
Target of Action
N-(1,3,4-Thiadiazol-2-yl)acetamide primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate .
Mode of Action
N-(1,3,4-Thiadiazol-2-yl)acetamide acts as a carbonic anhydrase inhibitor . It interacts with the enzyme and inhibits its activity, disrupting the balance of carbon dioxide and bicarbonate ions in the body . This compound also inhibits water permeability of membranes by interacting with aquaporins .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts several biochemical pathways. It affects the regulation of pH and fluid balance in various tissues and organs. The compound’s interaction with aquaporins, which are integral membrane proteins that serve as channels in the transfer of water, further influences cellular and physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(1,3,4-Thiadiazol-2-yl)acetamide. For instance, the compound’s efficacy could be affected by the pH of the environment, as this could influence the ionization state of the compound and its interaction with the target enzyme. Similarly, temperature could affect the compound’s stability and its interaction with carbonic anhydrase .
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFGFKRNRQDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202221 | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-55-5 | |
| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5393-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMIDOTHIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thiadiazole derivatives potentially interesting for corrosion inhibition?
A1: Thiadiazole derivatives exhibit promising corrosion inhibition properties, particularly in acidic environments like sulfuric acid solutions [, ]. This is likely due to their molecular structure, which allows them to adsorb onto metal surfaces, forming a protective layer that hinders corrosive attacks.
Q2: How does the structure of a thiadiazole derivative influence its effectiveness as a corrosion inhibitor?
A2: Research suggests that specific structural modifications within the thiadiazole framework impact their effectiveness. For instance, incorporating a benzene ring or a furan fragment appears to reduce the protective effect compared to the presence of a thiol group []. This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the design of more potent thiadiazole-based inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

